REACTION_CXSMILES
|
N([O-])=O.[Na+].[Cl:5][C:6]1[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=1N.[CH:13]([CH:15]=[CH2:16])=[O:14].[O-2].[Ca+2].[ClH:19]>O.CC(C)=O>[Cl:19][CH:15]([CH2:16][C:7]1[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=1[Cl:5])[CH:13]=[O:14] |f:0.1,4.5|
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(N)C=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
acrolein
|
Quantity
|
0.56 mol
|
Type
|
reactant
|
Smiles
|
C(=O)C=C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
[O-2].[Ca+2]
|
Name
|
cuprous chloride
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ten minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with dichloromethane (150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a solution of saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
to give a black viscous oil that
|
Name
|
|
Type
|
|
Smiles
|
ClC(C=O)CC1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |